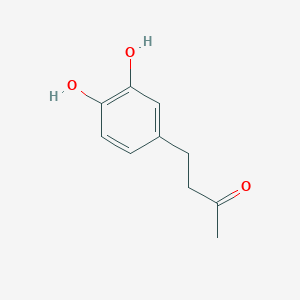

4-(3,4-Dihydroxyphenyl)butan-2-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds structurally related to 4-(3,4-Dihydroxyphenyl)butan-2-one involves diverse chemical reactions, including the reaction of bromopropene with hydroxybenzaldehydes to produce novel compounds and the one-pot synthesis method using K10 montmorillonite under solvent-free conditions for synthesizing chromen-4-ones. These methods highlight the versatility in synthesizing derivatives through the incorporation of different functional groups and catalytic processes (Wang Yong-jian, 2010; Jie Han et al., 2016).

Molecular Structure Analysis

The molecular structure of derivatives closely related to 4-(3,4-Dihydroxyphenyl)butan-2-one, such as 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, has been elucidated through crystallographic studies. These studies reveal specific crystal systems and spatial arrangements, contributing to the understanding of molecular interactions and stability (M. Shi & Jian Jiang, 1999).

Chemical Reactions and Properties

Various chemical reactions involving 4-(3,4-Dihydroxyphenyl)butan-2-one derivatives include halolactonization and gamma-hydroxylation, showcasing the compound's reactivity towards synthesizing halogenated furanones. Additionally, the electrocatalytic hydrogenation of related enones to ketones at nickel cathodes illustrates the compound's versatility in undergoing reduction reactions (Shengming Ma et al., 2004; A. Bryan & J. Grimshaw, 1997).

Physical Properties Analysis

The physical properties of 4-(3,4-Dihydroxyphenyl)butan-2-one derivatives, including crystallographic data, provide insight into the compound's solid-state characteristics. These data, such as crystal systems and unit cell dimensions, are crucial for understanding the material's phase behavior and potential applications in material science (F. Toda et al., 1985).

Chemical Properties Analysis

The chemical properties of 4-(3,4-Dihydroxyphenyl)butan-2-one derivatives are highlighted by their reactivity in various chemical transformations. These include the formation of polyheterocyclic compounds through photoinduced oxidative annulation, demonstrating the compound's potential in synthesizing complex organic molecules with diverse functional groups (Jin Zhang et al., 2017).

Wissenschaftliche Forschungsanwendungen

Cosmetology Applications : 4-(Phenylsulfanyl)butan-2-one, a related compound, has been found to effectively suppress melanin synthesis and melanosome maturation, suggesting potential uses in medical cosmetology (Wu et al., 2015).

Synthesis of Fragrant Compounds : Research demonstrates the successful synthesis of fragrant 3,6-diazahomoadamantan-9-ones through a process involving 4-phenylbutan-2-one, leading to the formation of aromatic compounds with benzene rings (Kuznetsov et al., 2015).

Crystallographic Studies : The crystal structure of a derivative of 4-phenylbutan-2-one has been analyzed, revealing specific structural details (Shi & Jiang, 1999).

Anti-inflammatory Properties : Compounds with small lipophilic groups and a butan-2-one side chain show anti-inflammatory activity. This indicates potential for pharmacological applications (Goudie et al., 1978).

Electrochemical Conversion : 4-(4-Hydroxyphenyl)buten-2-one can be effectively converted into 4-phenylbutan-2-one using electrocatalytic hydrogenation, a method superior to lead-based reduction processes (Bryan & Grimshaw, 1997).

Catalysis in Chemical Synthesis : Supported AuPd nanoalloy catalysts enable the one-pot synthesis of 4-(4-methoxyphenyl)butan-2-one from 4-methoxybenzyl alcohol and acetone, with hydrogen auto transfer (Morad et al., 2017).

Occurrence in Natural Products : Raspberry fruit contains d-glucopyranosides of 4-(4′-hydroxyphenyl)butan-2-one, which can be identified using NMR spectroscopy (Pabst et al., 1990).

Forensic and Clinical Toxicology : β-Keto derivatives of 3,4-methylenedioxyphenylalkylamines, related to 4-phenylbutan-2-one, are abused as substitutes for psychoactive substances, making their analysis crucial in forensic and clinical toxicology (Zaitsu et al., 2011).

Pharmacology and Drug Metabolism : The metabolites of designer drugs like bk-MBDB and bk-MDEA, related to 4-phenylbutan-2-one, are primarily formed as 4-hydroxy-3-methoxy metabolites in human urine (Zaitsu et al., 2009).

Green Chemistry Applications : A one-pot synthesis method using K10 montmorillonite under solvent-free conditions has been developed for synthesizing derivatives of 4-phenylbutan-2-one (Han et al., 2016).

Zukünftige Richtungen

Eigenschaften

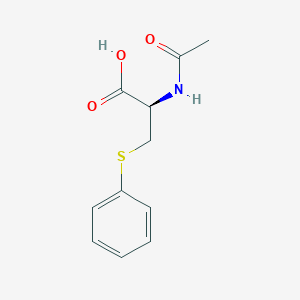

IUPAC Name |

4-(3,4-dihydroxyphenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h4-6,12-13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZQZQCADPIVCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436633 | |

| Record name | 4-(3,4-dihydroxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dihydroxyphenyl)butan-2-one | |

CAS RN |

61152-62-3 | |

| Record name | 4-(3,4-dihydroxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-3h-imidazo[4,5-f]quinoline](/img/structure/B14863.png)